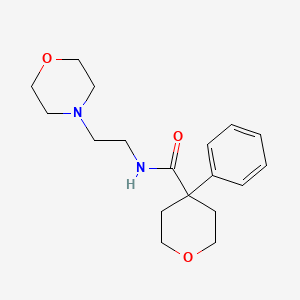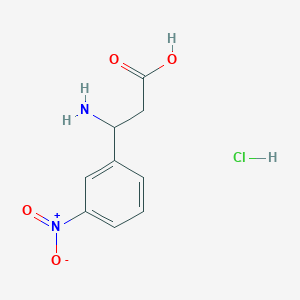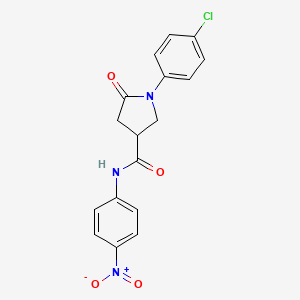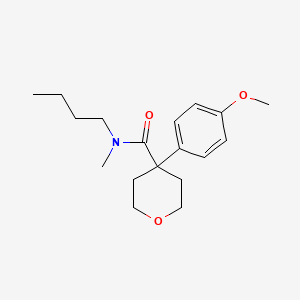![molecular formula C21H24BrN5O2 B4990914 2-{6-BROMO-2-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL}ACETOHYDRAZIDE](/img/structure/B4990914.png)
2-{6-BROMO-2-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL}ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide typically involves multiple steps:
Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The quinazoline core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Morpholine Substitution: The brominated quinazoline is reacted with morpholine in the presence of a base such as potassium carbonate to introduce the morpholine ring.
Hydrazide Formation: The final step involves the reaction of the morpholine-substituted quinazoline with hydrazine hydrate to form the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer, bacterial infections, and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Material Science:
Chemical Biology: It can serve as a tool for chemical biology studies to investigate enzyme functions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-morpholin-4-ylpyridin-3-amine
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 6-(2-Bromo-ethyl)-4-benzyl-morpholin-3-one
- 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
Uniqueness
2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, morpholine ring, and hydrazide group allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-bromo-2-(morpholin-4-ylmethyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O2/c22-16-6-7-18-17(12-16)21(15-4-2-1-3-5-15)27(14-20(28)25-23)19(24-18)13-26-8-10-29-11-9-26/h1-7,12,21H,8-11,13-14,23H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRDNKIFQMWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)NN)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-METHYLPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B4990848.png)



![3-[3-(Diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B4990873.png)
![1-[(4-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4990879.png)
![5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B4990880.png)
![ETHYL N-[3-(AMINOCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMATE](/img/structure/B4990888.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)
![ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate](/img/structure/B4990901.png)
![propyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4990903.png)
![(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4990907.png)
![N-methyl-N-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B4990912.png)
